molecular formula C10H16N2S B2803720 1-(Thiophen-2-ylmethyl)-1,4-diazepane CAS No. 1016707-96-2

1-(Thiophen-2-ylmethyl)-1,4-diazepane

Cat. No.: B2803720
CAS No.: 1016707-96-2
M. Wt: 196.31
InChI Key: UCXFSSXNVMAXCU-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1,4-diazepane is an organic compound that features a diazepane ring substituted with a thienylmethyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both diazepane and thiophene rings. The presence of these functional groups makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

A structurally similar compound, n-(2-thienylmethyl)-2,5-thiophenedisulfonamide, has been reported to target carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

If we consider the similar compound mentioned above, it is suggested that it may interact with its target, carbonic anhydrase 2, in a way that affects its enzymatic activity

Biochemical Pathways

Given the potential target of carbonic anhydrase 2, it could be involved in the regulation of ph and fluid balance in various tissues

Pharmacokinetics

A related compound, n-(2-thienylmethyl)-2,5-thiophenedisulfonamide, is reported to undergo rapid oxidative metabolism This suggests that 1-(2-Thienylmethyl)-1,4-diazepane might also be metabolized quickly, which could impact its bioavailability

Result of Action

Given the potential target of Carbonic anhydrase 2, it could potentially influence processes such as pH regulation and fluid balance in various tissues . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2-Thienylmethyl)-1,4-diazepane is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its activity. For example, certain catalysts can enhance the reaction rate of related compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-thienylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 1,4-diazepane reacts with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding reduced products.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted diazepane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may serve as lead compounds for the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone
  • N-Phenyl-2-(2-Thienylacetyl)hydrazinecarboselenoamide
  • 5,6-Dichloro-1-(2-Thienylmethyl)-1H-Benzimidazol-2-yl

Uniqueness

1-(Thiophen-2-ylmethyl)-1,4-diazepane is unique due to its combination of a diazepane ring and a thienylmethyl group. This structural feature imparts distinct chemical and biological properties that are not commonly found in other compounds. The presence of both nitrogen and sulfur heteroatoms in the molecule allows for diverse reactivity and interaction with various targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-3-10(13-8-1)9-12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXFSSXNVMAXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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